molecular formula C16H14N2OS2 B4763818 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B4763818
M. Wt: 314.4 g/mol
InChI Key: UEGKKIUWPFOOKS-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKKIUWPFOOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential use in the treatment of cancer and neurological disorders.

    Industry: The compound is used in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE can be compared with other similar compounds such as:

  • N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE
Reactant of Route 2
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PHENYLSULFANYL)ACETAMIDE

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